molecular formula C4H11Cl2NO B1358514 2-((2-Chloroethyl)amino)ethanol hydrochloride CAS No. 2576-29-6

2-((2-Chloroethyl)amino)ethanol hydrochloride

Cat. No.: B1358514
CAS No.: 2576-29-6
M. Wt: 160.04 g/mol
InChI Key: HFPDWZDOAAAUSY-UHFFFAOYSA-N
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Description

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C4H11Cl2NO. It is a derivative of ethanol, where one of the hydrogen atoms is replaced by a 2-chloroethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloroethyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Chloroethyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of cellular processes and as a labeling reagent for biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((2-Chloroethyl)amino)ethanol hydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. This mechanism is particularly relevant in its potential therapeutic applications, where it can target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloroethyl)amino)ethanol hydrochloride is unique due to its combination of a chloroethyl group and an aminoethanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications .

Properties

IUPAC Name

2-(2-chloroethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDWZDOAAAUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10637467
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10637467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-29-6
Record name 2576-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10637467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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